Cas no 59565-51-4 (5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine)
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine
- 2-Amino-5-(2-fluorophenyl)-1,3,4-thiadiazole
- 5-(2-Fluoro-phenyl)-[1,3,4]thiadiazol-2-ylamine
- 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine(SALTDATA: FREE)
- 2-Amino-5-o-fluorphenyl-1,3,4-thiadiazol
- 5-(2-fluorophenyl)-1,3,4-thiadiazole-2-ylamine
- 5-(2-FLUORO-PHENYL)-1,3,4-THIADIAZOL-2-YLAMINE
- Cambridge id 5539182
- MLS000711737
- COIYYVXYSKVNIO-UHFFFAOYSA-N
- HMS2631P16
- STK099630
- BBL005521
- 6385AE
- SBB010926
- ZB002473
- T
- EU-0051575
- 1,3,4-Thiadiazol-2-amine, 5-(2-fluorophenyl)-
- 59565-51-4
- Anticonvulsant agent 3
- CHEMBL1321598
- SMR000281504
- HY-22183
- MFCD00981035
- DB-028413
- 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine #
- AG-205/33647019
- DTXSID70339177
- SCHEMBL9848091
- AKOS000225022
- CS-0034424
- 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-ylamine
- TS-02768
-
- MDL: MFCD00981035
- Inchi: 1S/C8H6FN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
- InChI Key: COIYYVXYSKVNIO-UHFFFAOYSA-N
- SMILES: S1C(N)=NN=C1C1C=CC=CC=1F
Computed Properties
- Exact Mass: 195.02700
- Monoisotopic Mass: 195.02664654g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80
- XLogP3: 1.8
Experimental Properties
- PSA: 80.04000
- LogP: 2.50760
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F401493-100mg |
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
59565-51-4 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | F401493-500mg |
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
59565-51-4 | 500mg |
$ 230.00 | 2022-06-05 | ||
| TRC | F401493-1g |
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
59565-51-4 | 1g |
$ 340.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F67780-5g |
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
59565-51-4 | 95% | 5g |
¥5298.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F67780-250mg |
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
59565-51-4 | 95% | 250mg |
¥708.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F67780-1g |
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
59565-51-4 | 95% | 1g |
¥1768.0 | 2023-09-07 | |
| ChemScence | CS-0034424-250mg |
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
59565-51-4 | 99.84% | 250mg |
$47.0 | 2022-04-27 | |
| ChemScence | CS-0034424-1g |
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
59565-51-4 | 99.84% | 1g |
$109.0 | 2022-04-27 | |
| ChemScence | CS-0034424-5g |
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
59565-51-4 | 99.84% | 5g |
$404.0 | 2022-04-27 | |
| Chemenu | CM305158-1g |
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
59565-51-4 | 95% | 1g |
$*** | 2023-05-30 |
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine Suppliers
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine Related Literature
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS No. 59565-51-4): A Comprehensive Overview
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine, with the CAS No. 59565-51-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiadiazole derivative is characterized by its unique molecular structure, combining a fluorophenyl moiety with a 1,3,4-thiadiazole core. Its amine functional group further enhances its reactivity, making it a versatile intermediate in synthetic chemistry. Researchers are increasingly exploring its potential applications due to its bioactive properties and structural adaptability.
The compound's fluorinated aromatic ring contributes to its lipophilicity, which is a critical factor in drug design for improving membrane permeability. This property aligns with current trends in drug discovery, where fluorine-containing compounds are highly sought after for their enhanced metabolic stability and binding affinity. 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine is often discussed in the context of small molecule therapeutics, particularly in the development of kinase inhibitors and antimicrobial agents. Its thiadiazole scaffold is also a focal point in medicinal chemistry, as it mimics bioisosteres found in many FDA-approved drugs.
In recent years, the demand for heterocyclic compounds like 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine has surged, driven by their role in targeted therapy and precision medicine. A common query among researchers is: *"How does fluorination impact the bioavailability of thiadiazole derivatives?"* Studies suggest that the 2-fluorophenyl substitution in this compound optimizes its pharmacokinetic profile, reducing unwanted side effects while maintaining efficacy. This aligns with the broader industry shift toward safer, more efficient drug candidates.
From a synthetic perspective, CAS No. 59565-51-4 is often synthesized via cyclization reactions involving thiosemicarbazides or hydrazine derivatives. The process highlights the growing importance of green chemistry principles, as researchers seek to minimize toxic byproducts. Questions like *"What are the eco-friendly synthetic routes for 1,3,4-thiadiazoles?"* reflect this trend. The compound's amine group also allows for further functionalization, enabling the creation of libraries of analogs for high-throughput screening.
Beyond pharmaceuticals, 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine has potential applications in material science. Its conjugated system and electron-rich heterocycle make it a candidate for organic semiconductors or sensors. This versatility addresses another hot topic: *"Can thiadiazole derivatives bridge the gap between medicinal and materials chemistry?"* The answer lies in ongoing interdisciplinary research, where structure-activity relationships are key to unlocking new functionalities.
In summary, 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS No. 59565-51-4) represents a compelling case study in modern chemical innovation. Its multidisciplinary applications, from drug development to advanced materials, underscore its relevance in both academic and industrial settings. As the scientific community continues to explore fluorinated heterocycles, this compound stands out as a promising building block for future breakthroughs.
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